4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-11-9-13(10-14(18)16(11)4)21-12-5-7-17(8-6-12)22(19,20)15(2)3/h9-10,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUJXGBGLXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.43 g/mol. The structure includes a piperidine ring, a sulfonamide group, and a dihydropyridine moiety, which contribute to its biological properties.
Antibacterial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. A study evaluating similar piperidine derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for survival.
Enzyme Inhibition
The compound's sulfonamide group is particularly noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives with similar structures can effectively inhibit AChE, which is crucial for neurotransmission . The IC50 values for these compounds vary, with some demonstrating high potency in enzyme inhibition.
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. Compounds with similar structural motifs have shown promising results in various cancer models. For instance, studies have reported that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways . The specific mechanisms may involve modulation of cell cycle progression and interference with cancer cell metabolism.
Other Pharmacological Activities
In addition to antibacterial and anticancer activities, the compound may exhibit other pharmacological effects such as:
- Antidiabetic Activity : Some studies suggest that piperidine derivatives can help regulate blood glucose levels .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
- Diuretic Effects : Similar compounds have been noted for their ability to promote diuresis .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antibacterial Efficacy : A study on a series of piperidine derivatives showed that certain compounds had an IC50 value of 0.63 µM against E. coli, indicating strong antibacterial potential .
- Enzyme Inhibition : In vitro testing revealed that some sulfonamide derivatives inhibited AChE with IC50 values ranging from 0.5 µM to 5 µM, showcasing their potential as therapeutic agents in neurodegenerative diseases .
- Anticancer Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, and how can yield be optimized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the pyridinone moiety to the piperidine-sulfonamide core.
- Oxidation and cyclization steps under controlled conditions (e.g., using polar aprotic solvents like DMF or DMSO to stabilize intermediates) .
- Purification via column chromatography or recrystallization to isolate the target compound.
To optimize yield, adjust reaction parameters such as temperature (60–80°C for cyclization), solvent polarity, and catalyst choice (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to verify substituent positions, particularly the methyl groups on the pyridinone and piperidine rings .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC with UV detection : Assess purity (>95% recommended for pharmacological studies) .
Q. How should researchers handle impurities during synthesis?
- Identify impurities using reference standards (e.g., Imp. B and Imp. C in pharmacopeial guidelines) .
- Quantify impurities via HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Mitigate impurities by optimizing reaction time and temperature to minimize side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Modify substituents : Replace the dimethyl groups on the piperidine ring with ethyl or cyclopropyl moieties to assess steric and electronic effects .
- In vitro assays : Test binding affinity to target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR).
- Comparative analysis : Benchmark against analogs like 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide to identify critical functional groups .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate initial findings using complementary methods (e.g., cell viability assays alongside enzymatic inhibition tests) .
- Dose-response curves : Ensure consistent activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds.
- Replicate under controlled conditions : Standardize cell lines, incubation times, and solvent vehicles (e.g., DMSO concentration ≤0.1%) to minimize variability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding modes to targets like cytochrome P450 enzymes using software such as AutoDock Vina .
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability. Adjust logP values (<3) by introducing hydrophilic groups (e.g., hydroxyl or carboxyl) .
- MD simulations : Assess conformational stability in aqueous and lipid environments (e.g., GROMACS software) .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Rodent models : Use induced inflammation or xenograft tumors to test efficacy. Administer the compound intravenously (5–20 mg/kg) or orally (10–50 mg/kg) .
- Pharmacokinetic profiling : Collect plasma samples at intervals (0.5–24 hrs) to measure half-life, C, and bioavailability .
- Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function to assess safety margins .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
